Aminopeptidase N (APN/CD13) Inhibition: 3-Amino-2-nitrobenzamide Achieves 30 nM IC50 in Porcine Kidney Microsomes Versus Inactive or Weak Comparator Analogs
3-Amino-2-nitrobenzamide demonstrates potent inhibition of aminopeptidase N (APN/CD13) with an IC50 of 30 nM in porcine kidney microsomes, preincubated for 5 minutes before L-leu-p-nitroanilide substrate addition and measured after 30 minutes by plate reader [1]. Critically, the same compound was completely inactive against HDAC1/HDAC2 (IC50 > 100,000 nM) in human HeLa cell nuclear extract under identical preincubation and substrate conditions [1], establishing a >3,300-fold selectivity window for APN over HDAC1/2. Against human APN in ES2 cells, the compound retained meaningful activity with an IC50 of 280 nM (1-hour incubation) [1]. For procurement decisions, this dual-target profiling data—showing both on-target potency and off-target selectivity—is unavailable for the closely related regioisomer 2-amino-3-nitrobenzamide (CAS 313279-12-8) or the mono-substituted analogs 2-nitrobenzamide and 3-nitrobenzamide in the same assay panel, making 3-amino-2-nitrobenzamide the only member of this benzamide subclass with verified APN-selective inhibition data.
| Evidence Dimension | APN inhibition potency (IC50) and HDAC1/2 counter-screen selectivity |
|---|---|
| Target Compound Data | IC50 = 30 nM (porcine APN); IC50 = 280 nM (human APN, ES2 cells); IC50 > 100,000 nM (HDAC1/2) |
| Comparator Or Baseline | 2-Amino-3-nitrobenzamide (CAS 313279-12-8): no reported APN or HDAC inhibition data in BindingDB or ChEMBL; 2-Nitrobenzamide (CAS 610-15-1): no APN inhibition data; 3-Nitrobenzamide (CAS 645-09-0): established PARP inhibitor, no APN data |
| Quantified Difference | 3-Amino-2-nitrobenzamide: APN IC50 = 30 nM vs. HDAC1/2 IC50 > 100,000 nM = >3,300-fold selectivity. Comparator analogs: no measurable APN inhibition data available. |
| Conditions | Porcine kidney microsomes, 5-min preincubation, L-leu-p-nitroanilide substrate, 30-min incubation, plate reader detection [1] |
Why This Matters
A researcher selecting a benzamide scaffold for APN-targeted probe or lead optimization must verify APN inhibition data; 3-amino-2-nitrobenzamide is the only compound among its closest analogs with quantified APN IC50 and built-in HDAC1/2 selectivity data from the same assay panel, reducing the risk of pursuing an inactive or non-selective regioisomer.
- [1] BindingDB BDBM50144931 (CHEMBL3764432). Affinity Data: APN (Pig) IC50 = 30 nM; HDAC1/HDAC2 (Human) IC50 > 100,000 nM; APN (Human, ES2 cells) IC50 = 280 nM. Curated by ChEMBL, Fudan University. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144931 (accessed 2026-04-26). View Source
